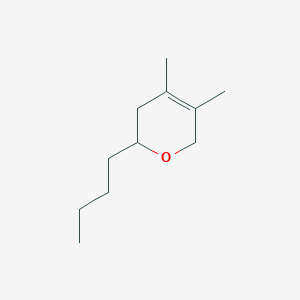
1,1,3-Tris(prop-2-enoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tris(prop-2-enoxy)propane is an organic compound with the molecular formula C12H22O3 It is a triether, meaning it contains three ether groups, and is derived from propane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3-Tris(prop-2-enoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and distillation to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Tris(prop-2-enoxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
1,1,3-Tris(prop-2-enoxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3-Tris(prop-2-enoxy)propane involves its interaction with various molecular targets and pathways. The compound’s ether groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Tris(2-cyanoethoxy)propane: Similar triether structure but with cyano groups.
1,2,3-Tris(1-ethoxyethoxy)propane: Another triether with ethoxy groups.
Uniqueness
1,1,3-Tris(prop-2-enoxy)propane is unique due to its specific arrangement of ether groups and the presence of allyl groups, which can undergo further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
84315-07-1 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
1,1,3-tris(prop-2-enoxy)propane |
InChI |
InChI=1S/C12H20O3/c1-4-8-13-11-7-12(14-9-5-2)15-10-6-3/h4-6,12H,1-3,7-11H2 |
Clé InChI |
VCZMZOCZHQCEQD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCC(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


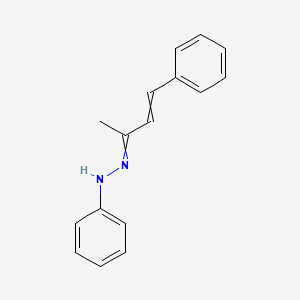
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
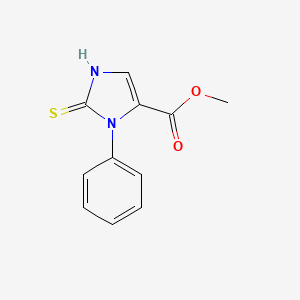
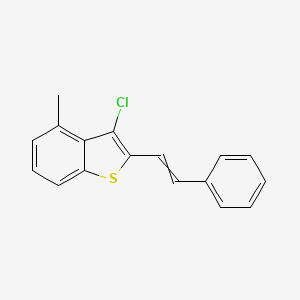
propanedioate](/img/structure/B14429364.png)
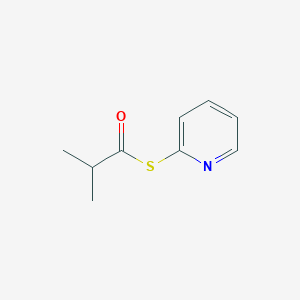

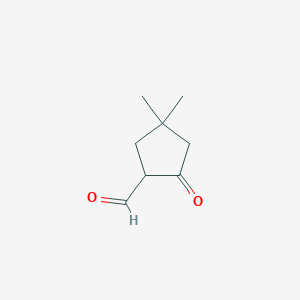
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)

![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
